molecular formula C7H6F3NO3 B1439509 Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 1126633-32-6

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B1439509
CAS No.: 1126633-32-6
M. Wt: 209.12 g/mol
InChI Key: XNWPXJFSPSKGHM-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-2-(trifluoromethyl)acetate with a suitable carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different oxazole-based compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxazole ring.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other trifluoromethyl-substituted oxazole compounds:

    Ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, making it particularly valuable in various applications.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPXJFSPSKGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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